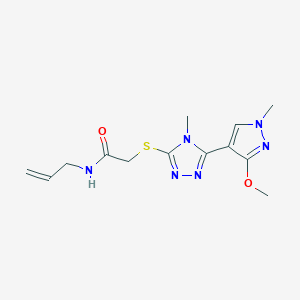

N-allyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O2S/c1-5-6-14-10(20)8-22-13-16-15-11(19(13)3)9-7-18(2)17-12(9)21-4/h5,7H,1,6,8H2,2-4H3,(H,14,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNVZOZOTLWSEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-allyl-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a novel compound with significant potential in various biological applications. Its structure, which incorporates a triazole and pyrazole moiety, suggests a diverse range of biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: with a molecular weight of 322.39 g/mol. The structure features a thioacetamide linkage and a methoxy-substituted pyrazole ring, which are critical for its biological interactions.

Antifungal Activity

Recent studies have highlighted the antifungal properties of 1,2,4-triazole derivatives, including those similar to this compound. Compounds within this class have shown effectiveness against various fungal pathogens. For instance, a review noted that triazole derivatives exhibit broad-spectrum antifungal activity due to their ability to inhibit ergosterol biosynthesis in fungi .

Antiviral Activity

The compound's structural components suggest potential antiviral effects. Triazoles have been recognized for their ability to inhibit viral replication through various mechanisms. In particular, studies have indicated that certain triazole derivatives can act as inhibitors of viral enzymes critical for replication .

Anticancer Potential

Mercapto-substituted 1,2,4-triazoles have demonstrated anticancer properties in several studies. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of specific kinases associated with tumor growth . For example, compounds similar to N-allyl derivatives have been shown to exhibit cytotoxicity against various cancer cell lines.

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in fungal and viral metabolism.

- Disruption of Cell Membrane Integrity : By interfering with ergosterol synthesis in fungi or altering membrane dynamics in cancer cells.

- Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.

Case Studies

Several case studies illustrate the efficacy of triazole derivatives:

- Antifungal Efficacy : A study demonstrated that certain triazole derivatives had IC50 values significantly lower than those of traditional antifungal agents like fluconazole .

- Anticancer Activity : Research involving triazole-based compounds showed promising results in vitro against breast cancer cell lines with notable reductions in cell viability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,2,4-triazole-3-thioacetamide derivatives , which are frequently modified to tune bioactivity, solubility, and stability. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

- VUAA1 ’s pyridinyl and ethylphenyl groups enhance lipophilicity, favoring interactions with hydrophobic ion channel pockets . In contrast, the target compound’s allyl and methoxypyrazole groups may improve solubility and hydrogen-bonding capacity.

- N-R-2-(5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides (phenyl at triazole 4-position) showed computational predictions for antimicrobial activity, suggesting that the target compound’s 4-methyl group could reduce steric hindrance compared to phenyl .

Spectroscopic and Physicochemical Properties: Bromophenyl derivatives (e.g., 7a–7c) exhibited UV-Vis absorption peaks near 295–298 nm due to π→π* transitions in the aromatic systems . The target compound’s methoxypyrazole may redshift absorption slightly.

Synthetic Yields and Purification :

- Compounds like N-R-2-(5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides were synthesized in high yields (>75%) via optimized alkylation and heterocyclization steps . The target compound’s synthesis likely follows similar protocols but may require adjustments for the methoxy group’s sensitivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.